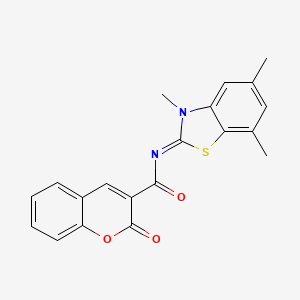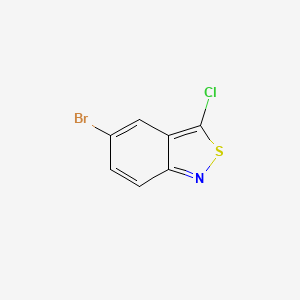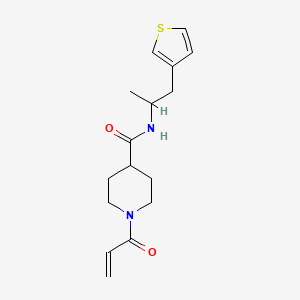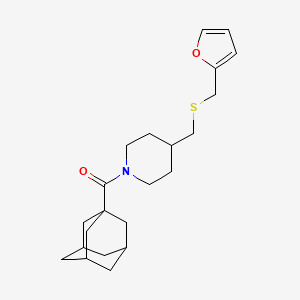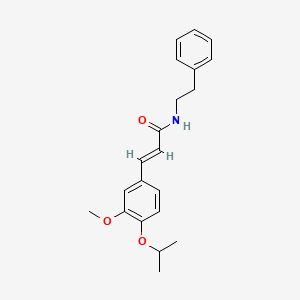
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide, also known as IEM-1921, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of acrylamide derivatives and has shown promising results in various fields of research, including neuroscience, cancer research, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
One notable application in scientific research for compounds structurally related to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide involves catalysis and polymerization processes. For instance, the methoxycarbonylation of phenylethyne catalyzed by palladium complexes offers an innovative approach to synthesizing linear product methyl cinnamate with high activity and regioselectivity. Such catalytic processes are crucial for developing new materials and chemicals with broad applications in industry and research (Magro et al., 2010).
Biomedical Applications
Derivatives similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide have been investigated for their potential biomedical applications. The synthesis and polymerization of methacrylamide derivatives highlight the creation of polymers with functional side groups that could have biomedical relevance. Such polymers could be essential for developing new biomedical materials, including drug delivery systems and scaffolds for tissue engineering (Gallardo & Román, 1993).
Anticancer Research
Research into the synthesis of cinnamic acid derivatives, including (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide analogs, demonstrates promising anticancer activity. Such compounds, through quantitative structure-activity relationship (QSAR) analysis and subsequent synthesis, show significant potential in treating cancers, exemplified by their strong activity against murine leukemia P-388 cells. This insight is crucial for developing new anticancer drugs and understanding their mechanisms of action (Fattah, 2020).
Corrosion Inhibition
The field of corrosion science also benefits from research on compounds structurally similar to (E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide. The study on corrosion inhibitors reveals the effectiveness of certain acrylamide derivatives in protecting metals like copper in corrosive environments. Understanding the inhibitory mechanisms and efficiency of such compounds is vital for developing safer and more effective corrosion protection methods (Abu-Rayyan et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-16(2)25-19-11-9-18(15-20(19)24-3)10-12-21(23)22-14-13-17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRZHWWZIAJM-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-isopropoxy-3-methoxyphenyl)-N-phenethylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2565606.png)


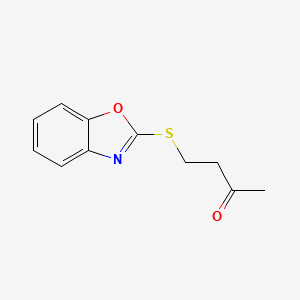
![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)
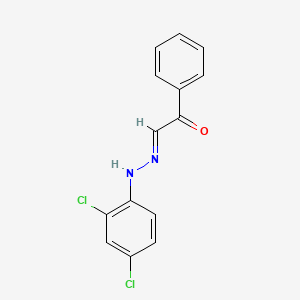
![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)
![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)
![5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2565621.png)
